2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol
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Overview
Description
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol, also known as MTCA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of thiadiazoles and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol is not fully understood, but it is believed to act through different pathways depending on the application. In medicinal chemistry, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane. In material science, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been used as a building block for the synthesis of polymers and dendrimers, which have unique properties due to the presence of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol.
Biochemical and Physiological Effects
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been shown to have different biochemical and physiological effects depending on the application. In medicinal chemistry, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been shown to have low toxicity and good bioavailability. It has also been shown to have good solubility in water and organic solvents, which makes it suitable for different formulations. In material science, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been used as a building block for the synthesis of polymers and dendrimers, which have unique properties due to the presence of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol.
Advantages and Limitations for Lab Experiments
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has several advantages for lab experiments, including its low toxicity, good solubility, and good bioavailability. However, one limitation of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol is its cost, which can be high depending on the method of synthesis. Another limitation is its stability, which can be affected by different factors such as pH, temperature, and light exposure.
Future Directions
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has several potential applications in various fields, and future research can focus on the synthesis of new derivatives with enhanced pharmacological properties. In medicinal chemistry, future research can focus on the evaluation of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol derivatives as anticancer, antibacterial, and antifungal agents. In material science, future research can focus on the synthesis of new polymers and dendrimers using 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol as a building block. In environmental science, future research can focus on the evaluation of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol as a corrosion inhibitor and as a water treatment agent.
Conclusion
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and researchers have optimized the conditions to obtain a higher yield. 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been studied for its potential applications in medicinal chemistry, material science, and environmental science. Its mechanism of action is not fully understood, but it is believed to act through different pathways depending on the application. 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has several advantages for lab experiments, including its low toxicity, good solubility, and good bioavailability. Future research can focus on the synthesis of new derivatives with enhanced pharmacological properties and the evaluation of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol in different applications.
Synthesis Methods
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been synthesized using various methods, including the reaction of 3-methyl-1,2,4-thiadiazole-5-amine with cyclohexanone in the presence of a catalyst. Another method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-amine with cyclohexanone in the presence of a reducing agent. The yield of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol varies depending on the method used, and researchers have optimized the conditions to obtain a higher yield.
Scientific Research Applications
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been evaluated for its anticancer, antibacterial, and antifungal properties. Researchers have synthesized different derivatives of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol to enhance its pharmacological properties. In material science, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been used as a building block for the synthesis of polymers and dendrimers. In environmental science, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol has been studied for its potential application as a corrosion inhibitor and as a water treatment agent.
properties
IUPAC Name |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6-10-9(14-12-6)11-7-4-2-3-5-8(7)13/h7-8,13H,2-5H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMJLXZXJTUDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol |
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